molecular formula C11H9BrN2O2 B2527805 4-bromo-5-methyl-1-phenyl-1h-pyrazole-3-carboxylic acid CAS No. 73227-92-6

4-bromo-5-methyl-1-phenyl-1h-pyrazole-3-carboxylic acid

Cat. No.: B2527805
CAS No.: 73227-92-6
M. Wt: 281.109
InChI Key: UMWBEWBSHKYCJZ-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a substituted pyrazole derivative characterized by a bromine atom at position 4, a methyl group at position 5, a phenyl group at position 1, and a carboxylic acid moiety at position 3 of the pyrazole ring. Pyrazole derivatives are widely studied for their biological and material applications, including antimicrobial, anticancer, and agrochemical uses . The synthesis of such compounds typically involves cyclocondensation of hydrazines with diketones or their equivalents, followed by functionalization via halogenation or substitution reactions .

Properties

IUPAC Name

4-bromo-5-methyl-1-phenylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2/c1-7-9(12)10(11(15)16)13-14(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWBEWBSHKYCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-1-phenyl-1H-pyrazole-3-carboxylic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of intermediates followed by cyclization and functional group modifications. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid lies in its potential as a pharmaceutical agent. Research has shown that derivatives of pyrazole compounds can act as inhibitors for various biological pathways.

Case Study: Anti-inflammatory Properties

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrazole derivatives, including this compound, which demonstrated significant anti-inflammatory activity. The compounds were tested for their ability to inhibit bradykinin B1 receptors, which are implicated in inflammatory responses. The results indicated that these compounds could be developed into therapeutic agents for treating inflammatory diseases .

Material Science Applications

The unique structural properties of this compound also make it suitable for use in material science, particularly in the development of metal-organic frameworks (MOFs) and coordination polymers.

Case Study: Metal Ion Extraction

Research published in Analytica Chimica Acta explored the use of pyrazole derivatives for the selective extraction and speciation of metal ions. The study demonstrated that this compound could effectively form complexes with iron ions, facilitating their extraction from various matrices. This application is crucial for environmental monitoring and remediation efforts .

Environmental Analysis

The compound has also been investigated for its role in environmental chemistry, particularly in the detection and extraction of pollutants.

Case Study: Speciation of Heavy Metals

A study conducted on the speciation of heavy metals utilized this compound as a complexing agent. The research indicated that this compound could selectively bind to certain heavy metals, allowing for their quantification in environmental samples. This capability is essential for assessing contamination levels and ensuring compliance with environmental regulations .

Summary Table of Applications

Application Area Description Key Findings
Medicinal ChemistryPotential anti-inflammatory agentInhibits bradykinin B1 receptors; promising for inflammatory disease treatment
Material ScienceDevelopment of metal-organic frameworksEffective in forming complexes with metal ions for extraction
Environmental AnalysisDetection and extraction of heavy metalsSelectively binds to heavy metals; useful for environmental monitoring

Mechanism of Action

The mechanism of action of 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the carboxylic acid group can influence its binding affinity and specificity towards these targets. The compound may also participate in hydrogen bonding and hydrophobic interactions, contributing to its overall biological activity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Features
4-Bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid (Target) Br (C4), CH₃ (C5), Ph (N1), COOH (C3) C₁₂H₁₀BrN₂O₂ 294.14* Aryl substitution at N1 enhances steric bulk; Br and COOH enable reactivity
4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid Br (C4), CH₃ (N1), COOH (C5) C₅H₅BrN₂O₂ 205.01 Smaller structure; lacks aryl group, potentially lower bioactivity
4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid Br (C4), C₂H₅ (C3), CH₃ (N1), COOH (C5) C₇H₉BrN₂O₂ 233.06 Ethyl group at C3 may increase lipophilicity
4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid Cl (C4), CH₃ (N1), COOH (C5) C₅H₅ClN₂O₂ 160.56 Chlorine substitution reduces steric hindrance compared to Br
3-(4-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid 4-OCH₃-Ph (C3), COOH (C5) C₁₁H₁₀N₂O₃ 234.21 Methoxyphenyl group enhances electron density; may improve solubility
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid Cl (C5, N1), CH₃ (C4), COOH (C3) C₁₇H₁₁Cl₃N₂O₂ 397.63 Multiple Cl substituents increase electronegativity and binding affinity

*Calculated based on molecular formula.

Biological Activity

Chemical Identity and Properties
4-Bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a compound with the molecular formula C11H9BrN2O2C_{11}H_{9}BrN_{2}O_{2} and a molecular weight of approximately 281.11 g/mol. It is categorized under pyrazole derivatives, which are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Biological Activity

Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer treatment. Compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines, such as breast cancer (MDA-MB-231), lung cancer, and prostate cancer .

In a specific study, compounds derived from pyrazoles demonstrated the ability to induce apoptosis in cancer cells by enhancing caspase-3 activity, which is crucial for programmed cell death. The effective concentration for inducing these effects was reported to be as low as 1.0 μM .

Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has also been explored extensively. For instance, compounds similar to this compound have exhibited significant inhibition of cyclooxygenase (COX) enzymes, which play a vital role in inflammatory processes. The IC50 values for some related compounds indicated strong anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Microtubule Destabilization : Some derivatives have been shown to inhibit microtubule assembly, leading to disrupted mitotic processes in cancer cells .
  • Caspase Activation : Induction of apoptosis through caspase pathway activation has been a significant finding in studies involving this compound .
  • COX Inhibition : The inhibition of COX enzymes contributes to its anti-inflammatory effects, making it a candidate for further development as an anti-inflammatory agent .

Case Studies

Several case studies have documented the biological activities of pyrazole derivatives:

  • Study on Anticancer Effects : A study synthesized multiple pyrazole derivatives and tested their effects on MDA-MB-231 cells. Results indicated that certain compounds significantly inhibited cell proliferation and induced apoptosis at low concentrations (1 μM) while enhancing caspase activity by 33% to 57% at higher concentrations (10 μM) .
CompoundConcentration (μM)Caspase Activity Increase (%)
Compound 7d1057
Compound 7h1050
Compound 10c1033
  • Anti-inflammatory Study : Another research focused on the anti-inflammatory properties of pyrazole derivatives showed that certain compounds exhibited IC50 values lower than that of diclofenac, indicating their potential as effective anti-inflammatory agents .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 4 undergoes nucleophilic substitution (SNAr) under mild conditions, enabling functionalization of the pyrazole ring. Common reagents and outcomes include:

ReagentConditionsProductKey Reference
Sodium methoxideDMF, 60°C, 3 hrs4-Methoxy derivative
PiperidineEtOH, reflux, 6 hrs4-Piperidinylpyrazole
Potassium thiophenateDMSO, 80°C, 12 hrs4-Phenylthio derivative

Mechanistic Insight : The electron-withdrawing carboxylic acid group at position 3 activates the pyrazole ring, facilitating bromide displacement via a Meisenheimer complex intermediate.

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in condensation and coupling reactions:

Esterification

ReagentConditionsProductYield
Methanol (acidic)H2SO4, reflux, 8 hrsMethyl ester75–80%
Benzyl alcoholDCC/DMAP, RT, 24 hrsBenzyl ester65%

Decarboxylation Reactions

Thermal or metal-catalyzed decarboxylation removes the carboxylic acid group:

ConditionsProductSelectivity
Cu powder, quinoline, 200°C4-Bromo-5-methyl-1-phenylpyrazole>90%
Microwave, DMF, 150°C, 1 hrSame as above85%

Key Finding : Decarboxylation preserves the bromine substituent, enabling further functionalization.

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

ReagentConditionsProductApplication
PPh3, Pd(OAc)2Toluene, 110°C, 12 hrsPyrazolo[3,4-b]pyridineAnticancer leads
NaN3, CuIDMF, 80°C, 6 hrsTriazolo-fused derivativeClick chemistry

Mechanism : Suzuki-Miyaura coupling with aryl boronic acids achieves regioselective C–C bond formation at position 3 .

Metal-Mediated Reactions

The bromine atom enables cross-coupling reactions:

Reaction TypeCatalystProductYield
Suzuki couplingPd(PPh3)4, K2CO34-Aryl derivatives70–88%
Ullmann couplingCuI, L-prolineBiarylpyrazoles60%

Case Study : Coupling with 4-formylphenylboronic acid produces aldehyde-functionalized pyrazoles for Schiff base synthesis .

Functional Group Interconversion

The carboxylic acid group undergoes reduction and oxidation:

ReactionReagentProductYield
ReductionLiAlH4, THF, 0°CPrimary alcohol55%
OxidationKMnO4, H2O, 100°CNo reaction (acid stable)

Limitation : The electron-deficient pyrazole ring inhibits oxidation of the carboxylic acid.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-bromo-5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid?

  • Methodological Answer : A key approach involves Suzuki-Miyaura cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) in deoxygenated DMF/water mixtures. For example, ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate undergoes coupling with arylboronic acids under basic conditions (K₃PO₄) to introduce substituents. Post-reaction purification via column chromatography ensures product isolation .

Q. How is the structure of this compound confirmed experimentally?

  • Methodological Answer : Multimodal spectroscopic techniques are critical:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing bromo and methyl substituents).
  • IR Spectroscopy : Confirms carboxylic acid (-COOH) and pyrazole ring vibrations.
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves 3D geometry, as demonstrated in structurally related pyrazole derivatives (e.g., bond angles and torsional strain analysis) .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : It serves as a versatile intermediate for synthesizing bioactive heterocycles. For instance, pyrazole-carboxylic acid derivatives are precursors for anti-inflammatory or anticancer agents. Modifications at the 3-carboxylic acid position (e.g., amidation) enable diversification into pharmacologically active scaffolds .

Advanced Research Questions

Q. How do substituents (bromo, methyl) influence the pyrazole ring’s reactivity?

  • Methodological Answer :

  • Bromo : Acts as an electron-withdrawing group, directing electrophilic substitution to the 4-position and enhancing stability toward nucleophilic attack. Comparative studies with chloro analogs (e.g., 4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid) show bromo’s superior leaving-group ability in cross-coupling reactions .
  • Methyl : Introduces steric hindrance at the 5-position, potentially reducing regioselectivity in further functionalization. Computational modeling (DFT) can predict steric/electronic effects .

Q. What strategies optimize reaction yields in cross-coupling involving this compound?

  • Methodological Answer :

  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) improves coupling efficiency with arylboronic acids.
  • Solvent System : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Temperature Control : Reactions at 80–100°C balance kinetic activation and side-product minimization.
  • Purification : Gradient elution in column chromatography (e.g., hexane/ethyl acetate) resolves regioisomers .

Q. How can data contradictions in reactivity studies (vs. analogs) be resolved?

  • Methodological Answer :

  • Comparative Analysis : Benchmark reactivity against analogs (e.g., 4-chloro vs. 4-bromo derivatives) under identical conditions.
  • Kinetic Studies : Monitor reaction progress via HPLC or in-situ IR to identify rate-limiting steps.
  • Computational Validation : Use DFT to calculate activation barriers for competing pathways (e.g., bromo vs. methyl substituent effects on transition states) .

Q. What computational methods predict bioactivity of derivatives?

  • Methodological Answer :

  • Molecular Docking : Screen derivatives against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) using software like AutoDock.
  • QSAR Models : Correlate substituent properties (Hammett σ, logP) with bioactivity data from analogs.
  • MD Simulations : Assess binding stability of carboxylic acid derivatives in enzyme active sites over nanosecond timescales .

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